N,N,4-Trimethylpyridin-2-amine

Übersicht

Beschreibung

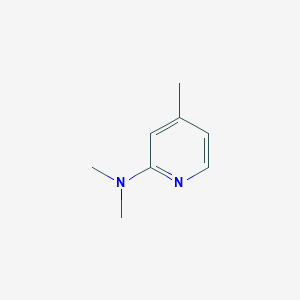

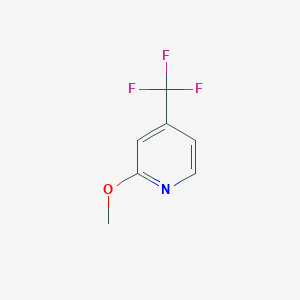

“N,N,4-Trimethylpyridin-2-amine” is a chemical compound with the molecular formula C8H12N2. It is used for research and development purposes .

Synthesis Analysis

The synthesis of amines like “N,N,4-Trimethylpyridin-2-amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis

The molecular structure of “N,N,4-Trimethylpyridin-2-amine” can be analyzed using various methods such as Møller–Plesset perturbation theory (MP2/6-31G(d) and MP2/6-31++G(d,p)) .Chemical Reactions Analysis

Amines like “N,N,4-Trimethylpyridin-2-amine” can participate in a variety of chemical reactions. For instance, they can undergo S N 2 reactions with alkyl halides . They can also react with azide ions, followed by reduction of the azide formed .Physical And Chemical Properties Analysis

Amines, in general, are high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature . The specific physical and chemical properties of “N,N,4-Trimethylpyridin-2-amine” are not available in the search results.Wissenschaftliche Forschungsanwendungen

Hydrophobic and Hydrophilic Interactions

Marczak and Banaś (2001) explored the hydrophobic and hydrophilic interactions in a system involving 2,4,6-trimethylpyridine and water. Their study revealed that 2,4,6-trimethylpyridine exhibits both hydrophobic and hydrophilic characteristics, with the nature of these interactions varying depending on the concentration and temperature. This finding is significant for understanding the mixed nature of certain compounds in aqueous solutions (Marczak & Banaś, 2001).

Catalysis in Polymer Chemistry

In the field of polymer chemistry, Shirini and Khaligh (2012) demonstrated the use of poly(4-vinylpyridine) as an efficient catalyst for the trimethylsilylation of alcohols and phenols, and for the N-tert-butoxycarbonylation of amines. This research highlights the potential applications of pyridine-based compounds in facilitating chemical reactions, particularly in the modification and protection of functional groups in organic compounds (Shirini & Khaligh, 2012).

Biomass-Based Alcohol Amination

Pera‐Titus and Shi (2014) investigated the amination of biomass-based alcohols, underscoring the importance of amines in various industrial applications. Their study specifically mentioned the production of N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines, highlighting the relevance of pyridine derivatives in the synthesis of amines from renewable resources (Pera‐Titus & Shi, 2014).

Neurotropic Activity Studies

Zaliznaya et al. (2020) conducted research on the neurotropic activity of certain 4-aminopyridine derivatives. Their findings are significant for understanding the potential neurological effects of these compounds, which can be useful in the development of new bioactive molecules for therapeutic applications (Zaliznaya et al., 2020).

Applications in Sensor Technology

Ayyub, Ibrahim, and Kofinas (2014) explored the use of primary amine functionalities in microphase separated block copolymers, which have potential applications in sensors, templates, anti-microbial surfaces, and cell scaffolds. This research demonstrates the utility of pyridine-based compounds in the development of advanced materials with specific functional properties (Ayyub, Ibrahim, & Kofinas, 2014).

Photoredox Catalysis in Organic Syn

thesisRomero et al. (2015) presented a study on the application of photoredox catalysis for arene amination, a process crucial in pharmaceutical research. This research highlighted the use of a photoredox-based catalyst system involving an acridinium photooxidant and a nitroxyl radical for site-selective amination of aromatics. The findings of this study are particularly relevant for the development of new bioactive compounds through aromatic carbon-hydrogen functionalization (Romero, Margrey, Tay, & Nicewicz, 2015).

Synthesis and Characterization of Amine-functionalized Silica

Soto-Cantu, Cueto, Koch, and Russo (2012) researched the synthesis and characterization of amine-functionalized colloidal silica. This study is important for understanding the preparation and potential applications of silica particles in various fields, including catalysis and material science. The use of aminopropyl trimethoxysilane and methyl-trimethoxysilane for surface decoration underscores the versatility of pyridine derivatives in material modification (Soto-Cantu et al., 2012).

Eigenschaften

IUPAC Name |

N,N,4-trimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-4-5-9-8(6-7)10(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODKXQZRQNZRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596353 | |

| Record name | N,N,4-Trimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,4-Trimethylpyridin-2-amine | |

CAS RN |

20173-72-2 | |

| Record name | N,N,4-Trimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)